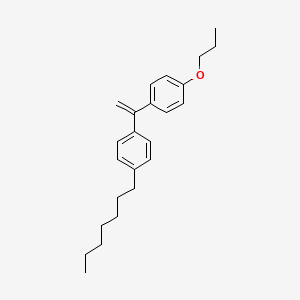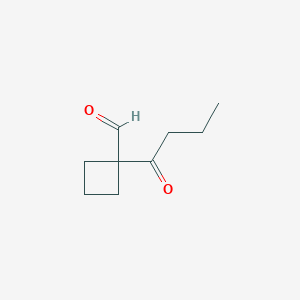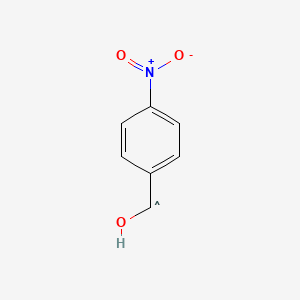
Methyl,hydroxy(4-nitrophenyl)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl,hydroxy(4-nitrophenyl)-(9ci) is a chemical compound that features a methyl group, a hydroxyl group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl,hydroxy(4-nitrophenyl)-(9ci) typically involves the nitration of a phenyl compound followed by the introduction of methyl and hydroxyl groups. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step. Subsequent steps may involve the use of methylating agents and hydroxylating agents under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Methyl,hydroxy(4-nitrophenyl)-(9ci) may involve large-scale nitration reactors followed by purification processes such as distillation or crystallization. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
Methyl,hydroxy(4-nitrophenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methyl and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
Methyl,hydroxy(4-nitrophenyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl,hydroxy(4-nitrophenyl)-(9ci) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxyl and aromatic ring structure but differ in their overall molecular framework.
8-Hydroxyquinolines: Similar in having a hydroxyl group attached to an aromatic ring, but with different substituents and biological activities.
Uniqueness
Methyl,hydroxy(4-nitrophenyl)-(9ci) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
特性
分子式 |
C7H6NO3 |
|---|---|
分子量 |
152.13 g/mol |
InChI |
InChI=1S/C7H6NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,9H |
InChIキー |
PEDHNIYTYQYWRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[CH]O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



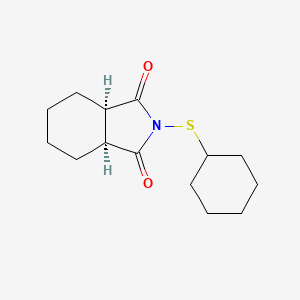
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
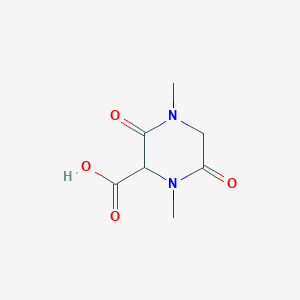
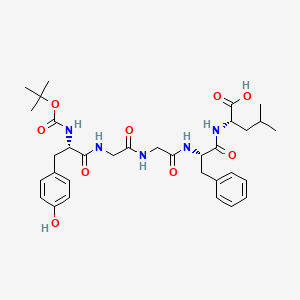
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)

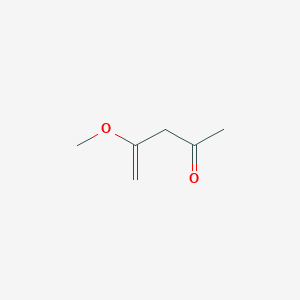
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)

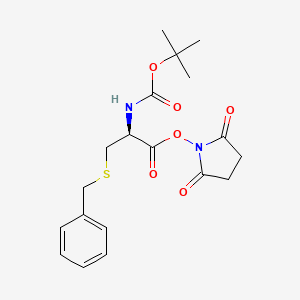
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
